molecular formula C12H23NO2 B13228337 Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate

Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate

Cat. No.: B13228337
M. Wt: 213.32 g/mol
InChI Key: SIMUGCCJPNUKBY-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H23NO2 It is a derivative of cyclohexane, featuring a tert-butyl group, an amino group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives.

    Formation of the Amino Group: Introduction of the amino group can be achieved through amination reactions.

    Esterification: The carboxylate ester group is introduced via esterification reactions, often using tert-butyl alcohol and appropriate catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, efficiency, and cost-effectiveness. Common industrial techniques include:

    Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.

    High-Pressure Reactions: To facilitate the formation of the desired product under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted cyclohexane derivatives.

Scientific Research Applications

Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.

    Receptor Binding: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability. The amino and carboxylate ester groups offer sites for further chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-9-5-7-12(13,8-6-9)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3

InChI Key

SIMUGCCJPNUKBY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(=O)OC(C)(C)C)N

Origin of Product

United States

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